5-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylic acid
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Overview
Description
5-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylic acid is a complex organic compound that features a pyridine ring, a benzene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of pyridine-2-thiol with an appropriate acylating agent to form the pyridin-2-ylsulfanylacetyl intermediate. This intermediate is then reacted with 5-amino-1,3-benzenedicarboxylic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
5-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand in the study of enzyme interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylic acid would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-thiol: Shares the pyridine ring and sulfur atom but lacks the benzene-1,3-dicarboxylic acid moiety.
5-Amino-1,3-benzenedicarboxylic acid: Shares the benzene-1,3-dicarboxylic acid moiety but lacks the pyridin-2-ylsulfanylacetyl group.
Uniqueness
5-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-12(8-23-13-3-1-2-4-16-13)17-11-6-9(14(19)20)5-10(7-11)15(21)22/h1-7H,8H2,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQNINCLAWKPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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